4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)-

Description

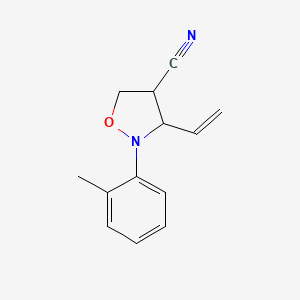

The compound 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- features a five-membered isoxazolidine ring (containing one oxygen and one nitrogen atom) with three distinct substituents:

- Position 2: A 2-methylphenyl group, contributing steric bulk and aromatic interactions.

- Position 3: An ethenyl (CH₂=CH–) group, which may confer reactivity or serve as a site for further functionalization.

The 2-methylphenyl group, commonly found in bioactive molecules (e.g., antitumor agents in ), hints at possible biological relevance .

Properties

CAS No. |

143957-76-0 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-ethenyl-2-(2-methylphenyl)-1,2-oxazolidine-4-carbonitrile |

InChI |

InChI=1S/C13H14N2O/c1-3-12-11(8-14)9-16-15(12)13-7-5-4-6-10(13)2/h3-7,11-12H,1,9H2,2H3 |

InChI Key |

CMZAZDQFPSQHIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(C(CO2)C#N)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- typically involves a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which serves as the dipole . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . The reaction is usually conducted under reflux conditions with a stoichiometric ratio of 1:1 for the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The ethenyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs in the provided evidence are pyrimidinyl pyrazole derivatives (e.g., 16a–b from ), which share the 2-methylphenyl substituent but differ in core heterocyclic systems and additional functional groups:

Key Differences and Implications:

However, this may reduce π-π stacking interactions critical for binding in biological targets . The pyrimidinyl pyrazole core in compounds enables conjugation and planarity, favoring interactions with enzymes or receptors.

The piperazinyl group in 16a–b () is a common pharmacophore in CNS and antitumor agents, offering basicity and hydrogen-bonding capacity absent in the target compound .

Biological Activity: Compounds 16a–b exhibit antitumor activity, possibly linked to their pyrimidinyl pyrazole core and piperazinyl substituent.

Methodological Considerations

The structural determination of such compounds often relies on X-ray crystallography using software like SHELX (). While SHELX is widely used for small-molecule refinement, the absence of crystallographic data for the target compound limits insights into its conformational preferences or intermolecular interactions .

Biological Activity

4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)-, with the CAS number 143957-76-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C13H14N2O

- Molecular Weight : 214.2631 g/mol

- IUPAC Name : 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)-

| Property | Value |

|---|---|

| CAS Number | 143957-76-0 |

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.2631 g/mol |

The biological activity of 4-Isoxazolidinecarbonitrile is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structural features allow it to potentially modulate enzyme activities and receptor functions, which can lead to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to isoxazolidines exhibit antimicrobial properties. Preliminary data suggest that 4-Isoxazolidinecarbonitrile may demonstrate activity against specific bacterial strains, although comprehensive studies are needed to confirm these effects.

Anticancer Potential

Research has also explored the anticancer potential of isoxazolidine derivatives. The structural configuration of 4-Isoxazolidinecarbonitrile may allow it to interfere with cancer cell proliferation and induce apoptosis. In vitro studies are necessary to elucidate the specific pathways through which this compound exerts its effects.

Case Studies

-

Study on Antimicrobial Properties :

- A study conducted by researchers investigated a series of isoxazolidine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Initial findings indicated that some derivatives showed significant inhibition zones, suggesting potential for further development as antimicrobial agents.

-

Evaluation of Anticancer Activity :

- In another study focused on the anticancer properties of isoxazolidines, compounds were tested on various cancer cell lines. Results demonstrated that certain derivatives could inhibit cell growth and induce apoptosis, warranting further investigation into their mechanisms of action.

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against specific bacteria observed in preliminary tests. |

| Anticancer Activity | Some derivatives demonstrated ability to inhibit cancer cell growth and induce apoptosis. |

Future Directions

Further research is essential to fully understand the biological activity of 4-Isoxazolidinecarbonitrile. Key areas for future investigation include:

- In vivo Studies : To assess the efficacy and safety profile in biological systems.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.